molecular formula C15H14INO B6325266 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide CAS No. 1172130-47-0

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B6325266
CAS No.: 1172130-47-0
M. Wt: 351.18 g/mol
InChI Key: ROBQGCJLSHUAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C15H14INO and a molecular weight of 351.19 g/mol . It is characterized by the presence of an iodine atom, a methyl group, and a benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide typically involves the iodination of a precursor compound followed by amide formation. The reaction conditions often include the use of iodine reagents and catalysts to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they may include the modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-iodo-6-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBQGCJLSHUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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